Trpvicin

TRPV3 selectivity TRP channel pharmacology Ruthenium Red

Trpvicin (CAS 2019994-90-0) is a synthetic small-molecule antagonist of the transient receptor potential vanilloid 3 (TRPV3) ion channel, a Ca²⁺-permeable, thermosensitive channel primarily expressed in skin keratinocytes and implicated in chronic pruritus, dermatitis, and hair loss disorders. Cryogenic electron microscopy (cryo-EM) structures at 2.53 Å resolution reveal that Trpvicin binds to the VSLD-PD (voltage-sensor-like domain–pore domain) site, stabilizing the channel in a closed conformation.

Molecular Formula C20H17F3N6O3S
Molecular Weight 478.4 g/mol
Cat. No. B10856367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpvicin
Molecular FormulaC20H17F3N6O3S
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CN=C3OC)OC)C(F)(F)F
InChIInChI=1S/C20H17F3N6O3S/c1-19(2,8-24)11-7-10(5-6-25-11)13-14(20(21,22)23)28-18(33-13)29-15(30)12-16(31-3)26-9-27-17(12)32-4/h5-7,9H,1-4H3,(H,28,29,30)
InChIKeyCPIDEBBXBVMQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trpvicin, a Potent and Subtype-Selective TRPV3 Inhibitor: Core Properties for Research Procurement


Trpvicin (CAS 2019994-90-0) is a synthetic small-molecule antagonist of the transient receptor potential vanilloid 3 (TRPV3) ion channel, a Ca²⁺-permeable, thermosensitive channel primarily expressed in skin keratinocytes and implicated in chronic pruritus, dermatitis, and hair loss disorders [1]. Cryogenic electron microscopy (cryo-EM) structures at 2.53 Å resolution reveal that Trpvicin binds to the VSLD-PD (voltage-sensor-like domain–pore domain) site, stabilizing the channel in a closed conformation [1]. Trpvicin was specifically developed to address the long-recognized lack of potent and selective TRPV3 pharmacological tools, which has historically impeded target validation and drug development for TRPV3-related skin diseases [1].

Why Generic TRPV3 Inhibitors Cannot Replace Trpvicin in Research Applications


The TRPV3 inhibitor landscape has historically been constrained by two limitations: non-selective pan-TRP pore blockers (e.g., Ruthenium Red) that simultaneously inhibit TRPV1, TRPV2, and TRPA1, and natural product-derived inhibitors (e.g., osthole, forsythoside B) that exhibit either weaker potency, narrower selectivity characterization, or confounding agonist activity at other TRP family members [1]. A 2023 review of TRPV3 modulators explicitly concluded that 'there is still a lack of modulators with a strong affinity and excellent selectivity' [2]. Trpvicin was designed to resolve this gap by combining sub-micromolar potency with broad, quantitatively validated selectivity across the entire TRPV subfamily and additional thermo-TRP channels [1]. Substituting Trpvicin with an alternative TRPV3 inhibitor without equivalent selectivity and mechanistic characterization risks introducing off-target TRP modulation, compromising experimental interpretability in target validation, disease modeling, and drug screening workflows.

Trpvicin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Broad Subtype-Selectivity Across the TRP Family: Trpvicin vs. Ruthenium Red

Trpvicin was profiled against seven other TRP family members (hTRPV1, mTRPV2, hTRPV4, hTRPV5, hTRPV6, hTRPA1, and hTRPM8) using whole-cell patch-clamp electrophysiology [1]. At concentrations up to 100 µM, Trpvicin exhibited no significant inhibition of hTRPV1, mTRPV2, hTRPV4, hTRPV5, or hTRPV6. Only hTRPA1 and hTRPM8 showed measurable inhibition, with logIC₅₀ values corresponding to IC₅₀ ≈ 977 µM (hTRPA1; logIC₅₀ 3.01 ± 0.75, n=4) and IC₅₀ ≈ 46.8 µM (hTRPM8; logIC₅₀ 1.67 ± 0.10, n=3), yielding selectivity windows of ~2,400-fold and ~114-fold over TRPV3, respectively [1]. By contrast, Ruthenium Red, the most commonly used reference TRPV3 antagonist, is a pan-TRP pore blocker with IC₅₀ values of 0.13 µM for TRPV1, 0.25 µM for TRPV3, and 10 µM for TRPA1, offering a TRPV3-over-TRPV1 selectivity of only ~2-fold [2].

TRPV3 selectivity TRP channel pharmacology Ruthenium Red off-target profiling

Potency Advantage Over Natural Product TRPV3 Inhibitor Forsythoside B

Trpvicin inhibits recombinant hTRPV3-WT with an IC₅₀ of 0.41 µM (410 nM) in whole-cell patch-clamp recordings, as reported in the primary characterization study [1]. Forsythoside B, a natural phenylethanoid glycoside identified as a TRPV3 inhibitor from herbal sources, exhibits an IC₅₀ of 6.7 ± 0.7 µM against hTRPV3 expressed in HEK293 cells, measured using a calcium fluorescent assay with 2-APB (50 µM) as agonist [2]. The ~16-fold potency difference means Trpvicin achieves equivalent channel blockade at substantially lower concentrations, which is critical for minimizing solvent-related artifacts in cellular assays and reducing the compound quantity required per experiment—a direct procurement cost consideration.

TRPV3 inhibitor potency forsythoside B natural product IC₅₀ comparison

Enhanced Inhibition of the Pathogenic G573S Gain-of-Function Mutant

The TRPV3 G573S mutation, located in the S4-S5 linker, causes constitutive channel opening and is genetically linked to Olmsted syndrome, a severe keratoderma with pruritus [1]. Trpvicin was tested side-by-side on hTRPV3-WT and the hTRPV3-G573S mutant. Strikingly, Trpvicin exhibited greater potency on the mutant: IC₅₀ 0.22 µM for hTRPV3-G573S versus 0.41 µM for hTRPV3-WT, representing a ~1.9-fold potency enhancement [1]. Cryo-EM structures of Trpvicin bound to TRPV3-G573S reveal that the compound accesses additional binding sites within the dilated central cavity of the mutant, remodels channel symmetry, and physically occludes the ion conduction pathway—a dual mechanism not observed for other characterized TRPV3 inhibitors [1]. Most reported TRPV3 inhibitors (e.g., dyclonine, forsythoside B, osthole) have not been characterized against the G573S mutant, making Trpvicin the only TRPV3 antagonist with quantitatively validated enhanced mutant activity.

TRPV3 G573S mutant Olmsted syndrome gain-of-function mutant-selective pharmacology

Unique VSLD-PD Binding Mechanism Differentiates Trpvicin from Pore-Blocking TRPV3 Inhibitors

Trpvicin binds to the VSLD-PD (voltage-sensor-like domain–pore domain) interface of TRPV3, a site distinct from the central pore cavity targeted by most other TRPV3 inhibitors [1]. This binding stabilizes the channel in a closed, non-conductive conformation rather than physically plugging the ion permeation pathway [1]. In contrast, dyclonine—another structurally characterized TRPV3 inhibitor—functions as a pore blocker, with molecules inserting into the ion conduction pathway to create a steric barrier (IC₅₀ 29.8 ± 5.3 µM, n=7) [2]. Ruthenium Red similarly acts as a non-selective pore occluder [3]. The VSLD-PD mechanism confers two practical advantages: (1) allosteric closed-state stabilization is less dependent on the open probability of individual channels, providing more consistent inhibition across varying activation states; (2) binding outside the pore reduces competition with ions and other pore-directed ligands, enabling cleaner pharmacological dissection of TRPV3 gating mechanisms [1].

VSLD-PD binding site cryo-EM structure closed-state stabilization TRPV3 mechanism of inhibition

In Vivo Validation: Trpvicin Suppresses Itch and Promotes Hair Regrowth in Mouse Models

Trpvicin's therapeutic potential has been validated in multiple mouse models, a level of in vivo characterization absent for most TRPV3 tool inhibitors [1]. In an MC903 (calcipotriol)-induced chronic dermatitis model, 7-day topical co-application of Trpvicin significantly reduced scratching bouts (Two-way ANOVA, P = 0.0219; Bonferroni post-tests: +100 mg/kg, n=5; +30 mg/kg, n=8; +Vehicle, n=7) and ear thickness increase (P = 0.0021) [1]. Acute itch induced by intradermal SLIGRL peptide was also significantly attenuated by Trpvicin at 10 µM (P = 0.0216) and 100 µM (P = 0.0049) [1]. In a genetic hair loss model (Trpv3+/G568V mice, a murine counterpart of the human G573S mutation), once-daily topical application of 1 wt% Trpvicin for 16 days (P50 to P66) produced visibly longer hair shafts and significantly higher hair coverage versus vehicle (Two-way ANOVA, P = 0.0002, n=3) [1]. By comparison, forsythoside B has demonstrated in vivo antipruritic activity only in acute carvacrol-induced and AEW dry skin itch models [2], without evidence in chronic dermatitis or genetic alopecia models.

TRPV3 in vivo pharmacology chronic itch model hair loss model MC903 dermatitis

Trpvicin Application Scenarios: Where Its Differentiation Translates to Research Value


TRPV3 Target Validation and Mechanistic Studies Requiring Clean Selectivity

For academic and pharmaceutical researchers conducting TRPV3 target validation, Trpvicin's quantitatively validated selectivity across the TRPV subfamily (TRPV1/2/4/5/6) and thermo-TRP channels (TRPA1, TRPM8) eliminates the confounding multi-channel pharmacology inherent to Ruthenium Red and other pan-TRP inhibitors [1]. This makes Trpvicin the preferred chemical probe for experiments designed to attribute a physiological or pathological phenotype specifically to TRPV3, such as Ca²⁺ imaging studies in primary keratinocytes where multiple TRP channels are co-expressed, or gene-silencing rescue experiments requiring pharmacological confirmation without off-target ambiguity.

Olmsted Syndrome and Gain-of-Function TRPV3 Mutation Disease Modeling

Trpvicin is uniquely suited for in vitro disease modeling of Olmsted syndrome and other TRPV3 gain-of-function pathologies because it is the only commercially available inhibitor with demonstrated enhanced potency against the pathogenic G573S mutant (IC₅₀ 0.22 µM vs. 0.41 µM WT) and with cryo-EM structures revealing its dual binding mode in the mutant channel [1]. Researchers can use Trpvicin to pharmacologically rescue constitutive TRPV3 activity in cell lines expressing G573S or analogous mutations, enabling genotype-specific pharmacology studies without relying on uncharacterized or mutant-ineffective tool compounds.

Structural Biology and TRPV3 Gating Mechanism Investigation

The availability of four high-resolution cryo-EM structures of Trpvicin bound to both WT and G573S mutant TRPV3 (PDB: 7XJ0, 7XJ1, 7XJ2, 7XJ3; resolutions 2.53–2.89 Å) makes this compound an indispensable reference ligand for structural biology groups studying TRP channel gating [1]. Unlike pore blockers (dyclonine, Ruthenium Red) that merely obstruct ion flow, Trpvicin allosterically traps TRPV3 in a defined closed conformation, enabling structure-guided mutagenesis, molecular dynamics simulations, and cryo-EM studies of the closed-state channel with a structurally validated chemical stabilizer.

In Vivo Pharmacology of Chronic Pruritus and Alopecia

For preclinical drug discovery programs targeting dermatological indications, Trpvicin is the TRPV3 inhibitor with the most comprehensive in vivo validation, demonstrating statistically significant efficacy in acute itch (SLIGRL-induced), chronic dermatitis (MC903-induced), and genetic alopecia (Trpv3+/G568V) mouse models [1]. This multi-model dataset supports its use as a positive control or lead compound in animal studies of TRPV3-driven skin pathology, reducing the risk of investing animal cohorts in compounds with only in vitro or single-model in vivo characterization.

Quote Request

Request a Quote for Trpvicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.